molecular formula C11H10N2O B13533351 4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one

4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one

Cat. No.: B13533351
M. Wt: 186.21 g/mol
InChI Key: JTDWIVNBZZCETQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The imidazo[1,2-a]pyridine scaffold is known for its versatility and is often used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(E)-4-imidazo[1,2-a]pyridin-2-ylbut-3-en-2-one

InChI

InChI=1S/C11H10N2O/c1-9(14)5-6-10-8-13-7-3-2-4-11(13)12-10/h2-8H,1H3/b6-5+

InChI Key

JTDWIVNBZZCETQ-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CN2C=CC=CC2=N1

Canonical SMILES

CC(=O)C=CC1=CN2C=CC=CC2=N1

Origin of Product

United States

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